Cas no 169173-79-9 (2,4-Dichloro-6-vinylpyrimidine)

2,4-Dichloro-6-vinylpyrimidine structure
169173-79-9 structure
Product Name:2,4-Dichloro-6-vinylpyrimidine
CAS No:169173-79-9
MF:C6H4Cl2N2
MW:175.015358924866
CID:1065011
PubChem ID:18784697
Update Time:2025-11-01

2,4-Dichloro-6-vinylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloro-6-vinylpyrimidine
    • SCHEMBL8183630
    • 169173-79-9
    • DB-302374
    • 2,4-DICHLORO-6-ETHENYLPYRIMIDINE
    • Inchi: 1S/C6H4Cl2N2/c1-2-4-3-5(7)10-6(8)9-4/h2-3H,1H2
    • InChI Key: LKCKTUCHXMMKDA-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C=C)=NC(=N1)Cl

Computed Properties

  • Exact Mass: 173.9751535g/mol
  • Monoisotopic Mass: 173.9751535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 25.8Ų

2,4-Dichloro-6-vinylpyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D436180-50mg
2,4-Dichloro-6-vinylpyrimidine
169173-79-9
50mg
$207.00 2023-05-18
TRC
D436180-500mg
2,4-Dichloro-6-vinylpyrimidine
169173-79-9
500mg
$ 1800.00 2023-09-07

Additional information on 2,4-Dichloro-6-vinylpyrimidine

Recent Advances in the Application of 2,4-Dichloro-6-vinylpyrimidine (CAS: 169173-79-9) in Chemical Biology and Pharmaceutical Research

2,4-Dichloro-6-vinylpyrimidine (CAS: 169173-79-9) is a versatile pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, antiviral agents, and anticancer drugs. Recent studies have highlighted its unique reactivity profile, which allows for selective functionalization at multiple positions, making it a valuable scaffold for drug discovery and development.

One of the most notable advancements in the use of 2,4-Dichloro-6-vinylpyrimidine is its role in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's selectivity and potency, leading to the identification of several promising candidates for further preclinical evaluation.

In addition to its applications in oncology, 2,4-Dichloro-6-vinylpyrimidine has also been explored as a building block for antiviral agents. A recent preprint on bioRxiv reported the synthesis of a series of pyrimidine-based compounds incorporating this scaffold, which showed significant activity against RNA viruses, including SARS-CoV-2. The study emphasized the compound's ability to interfere with viral replication by targeting essential viral enzymes, suggesting its potential as a broad-spectrum antiviral agent.

The chemical reactivity of 2,4-Dichloro-6-vinylpyrimidine has also been leveraged in the field of chemical biology. A 2022 publication in Angewandte Chemie detailed its use as a click chemistry reagent for the selective labeling of biomolecules. The vinyl group in the compound enables efficient conjugation with thiol-containing proteins and peptides, facilitating the study of protein-protein interactions and post-translational modifications. This approach has opened new avenues for probing biological systems with high precision.

Despite these promising developments, challenges remain in the large-scale synthesis and application of 2,4-Dichloro-6-vinylpyrimidine. Recent efforts have focused on improving the yield and purity of the compound through innovative catalytic methods. For instance, a 2023 study in Organic Process Research & Development reported a palladium-catalyzed cross-coupling reaction that significantly enhances the efficiency of its production. Such advancements are critical for ensuring the compound's availability for further research and industrial applications.

In conclusion, 2,4-Dichloro-6-vinylpyrimidine (CAS: 169173-79-9) continues to be a focal point in chemical biology and pharmaceutical research, with its applications spanning drug discovery, antiviral therapy, and chemical labeling. Ongoing studies are expected to uncover additional functionalities and optimize its synthetic pathways, further solidifying its role as a key player in the development of next-generation therapeutics.

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